molecular formula C9H15BN2O2 B131926 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 269410-08-4

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B131926
CAS No.: 269410-08-4
M. Wt: 194.04 g/mol
InChI Key: TVOJIBGZFYMWDT-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-boronic acid pinacol ester is a boronic ester derivative of pyrazole. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions. The compound is characterized by its stability and reactivity, making it a useful reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of 1H-Pyrazole-4-boronic acid pinacol ester often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are carried out in batch reactors with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-boronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrazole-4-boronic acid pinacol ester is widely used in scientific research due to its versatility:

    Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: It plays a role in the development of drugs targeting specific enzymes and pathways.

    Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then participates in the formation of carbon-carbon bonds, leading to the desired product .

Comparison with Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
  • 1-Benzylpyrazole-4-boronic acid pinacol ester

Uniqueness: 1H-Pyrazole-4-boronic acid pinacol ester is unique due to its specific reactivity and stability. Compared to its analogs, it offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOJIBGZFYMWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378836
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-08-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Synthesis routes and methods I

Procedure details

A flask equipped with a mechanical stirrer, nitrogen inlet, addition funnel and thermowell was charged with 1-trimethylsilyl-4-iodopyrazole (15, 225.1 g, 0.85 mol) and THF (2200 mL). This mixture was cooled to −6° C. in an ice/salt/brine bath and isopropyl magnesium chloride (2 M in THF, 510 ml, 1.02 mol, 1.2 equiv) was added at a rate such that the temperature did not exceed 0° C. The extent of metal/halogen exchange was monitored by GC and was found complete after about 10 min. To the orange brown solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropylpinacolborate, 16, 347 mL, 1.7 mol, 2.0 equiv) slowly at first keeping the temperature below 0° C. and then fairly rapidly after about ½ of the compound was added allowing the temperature to reach 5° C. (the reaction becomes quite thick and then thins out slowly). The reaction is then stirred at 0° C. for 10 min before being warmed to room temperature over 1 hr and stirred at room temperature for an additional 1 hr. The reaction was cooled to 6° C. and saturated aqueous ammonium chloride solution (2.2 L) was added with a temperature increase to 25° C. The mixture was stirred for 5 minutes before being diluted with toluene (10 L). The layers were separated (a large amount of solid is present in the aqueous layer) and the organic layer was sequentially washed with water (6×2.2 L), brine (2×2.2 L), dried over sodium sulfate, filtered, and concentrated under reduced pressure. Residual toluene was co-evaporated with heptane to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (17, 90.3 g, 164.9 g theoretical, 54.8%) as a white solid. For 17: 1H NMR (DMSO-d6, 400 MHz) δ ppm 13.08 (bs, 1H), 7.94 (s, 1H), 7.62 (s, 1H), 1.23 (s, 12H); C9H15BN2O2 (MW, 194.04), LCMS (EI) m/e 195 (M++H).
Name
1-trimethylsilyl-4-iodopyrazole
Quantity
225.1 g
Type
reactant
Reaction Step One
Name
Quantity
2200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
510 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
347 mL
Type
reactant
Reaction Step Four
Quantity
2.2 L
Type
reactant
Reaction Step Five
Quantity
10 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a mixture of 2,3-dimethylbutane-2,3-diol (25.0 kg, 211.6 mol) and 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (24, 55.0 kg, 206.7 mol) in 1,2-dichloroethane (750 kg) was slowly added a solution of HCl in MTBE (25.0 kg, 20-30% of HCl) at 0-5° C. The resulting reaction mixture was then stirred at 10-20° C. for 3-5 hours. After the selective deprotection reaction was complete as monitored by HPLC (1: below 1%), the reaction mixture was degassed and refilled with nitrogen before being cooled to −15° C. The cooled reaction mixture was then added triethylamine (TEA, 30.0 kg, 296.5 mol) to adjust pH to 7-8. The mixture was then gradually warmed to ambient temperature before being treated with water (150 kg). The two phases were separated and the organic layer was washed with brine (60 kg) and dried over sodium sulfate (Na2SO4). The drying reagent, sodium sulfate (Na2SO4), was removed by filtration and the resulting solution was concentrated under reduced pressure at 40-50° C. to a thick oil. The residue was warmed to 60-70° C. and diluted with petroleum ether (100 kg) at the same temperature. The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C. and stirred at the same temperature for 3 hours. The solids was collected by centrifugation and dried at 50-60° C. under vacuum to afford the crude desired product (1, 33.75 kg, 40.11 kg theoretical, 84.1%). The crude desired product was then suspended in 1,2-dichloroethane (30 kg) and the resulting mixture was heated to reflux until a clear solution was formed. To the hot solution was then added petroleum ether (150 kg) at the same temperature. The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C. and stirred and the same temperature for 3 hours. The solids were collected by centrifugation and dried under vacuum at 50-60° C. to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1, 31.0 kg, 40.11 kg theoretical, 77.3%) as an off-white solid, which is identical in every comparable aspect to the material synthesized by the synthetic method as described above in Example 5.
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
750 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 kg
Type
solvent
Reaction Step Two
Quantity
30 kg
Type
reactant
Reaction Step Three
Quantity
30 kg
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
150 kg
Type
solvent
Reaction Step Five
Name
Quantity
150 kg
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Customer
Q & A

Q1: What are the common synthetic approaches for producing pyrazole-4-boronic acid pinacol ester?

A1: Several methods have been explored for the synthesis of pyrazole-4-boronic acid pinacol ester. One approach involves a multi-step process starting with pyrazole. The pyrazole is first protected with vinyl ethyl ether, followed by a Grignard reaction. The final step involves reacting the product with isopropoxyborinic acid pinacol ester to yield the desired pyrazole-4-boronic acid pinacol ester []. Another method utilizes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a starting material and further modifies it to obtain the target compound [].

Q2: How is the structure of pyrazole-4-boronic acid pinacol ester confirmed?

A2: Various spectroscopic techniques are employed to confirm the structure of pyrazole-4-boronic acid pinacol ester. These include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and mass spectrometry (MS) []. In some cases, single crystal X-ray diffraction is also used to determine the crystal structure of the synthesized compound, providing detailed structural information [].

Q3: Have any computational studies been performed on pyrazole-4-boronic acid pinacol ester?

A3: Yes, Density Functional Theory (DFT) calculations have been performed to investigate the molecular structure of pyrazole-4-boronic acid pinacol ester []. These calculations provide valuable insights into the electronic structure and geometry of the molecule, complementing experimental findings from techniques like X-ray diffraction.

Q4: Are there any reported applications of pyrazole-4-boronic acid pinacol ester in organic synthesis?

A4: While the provided research articles focus primarily on the synthesis and characterization of pyrazole-4-boronic acid pinacol ester and its derivatives, these compounds are known to be valuable building blocks in organic synthesis. Specifically, they serve as important intermediates in Suzuki coupling reactions, a versatile method for constructing carbon-carbon bonds [].

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